Cas no 96-21-9 (1,3-Dibromo-2-propanol)

1,3-Dibromo-2-propanol(1,3-디브로모-2-프로판올)은 브로민 원자가 포함된 유기 화합물로, 화학식 C₃H₆Br₂O로 표기됩니다. 이 화합물은 주로 유기 합성에서 중요한 중간체로 사용되며, 특히 의약품 및 고분자 물질의 합성에 활용됩니다. 높은 반응성과 선택적 브로민화 특성을 지녀 정밀한 화학 반응이 필요한 과정에 적합합니다. 또한, 비교적 안정적인 물리적 특성으로 저장 및 취급이 용이합니다. 연구 및 산업 현장에서 다양한 유기 브로민 화합물 제조의 핵심 재료로 사용되며, 특히 친전자성 반응 및 고리화 반응에서 우수한 성능을 발휘합니다.
1,3-Dibromo-2-propanol structure
1,3-Dibromo-2-propanol structure
Product Name:1,3-Dibromo-2-propanol
CAS 번호:96-21-9
MF:C3H6Br2O
메가와트:217.887139797211
MDL:MFCD00000216
CID:34842
PubChem ID:7287
Update Time:2025-07-30

1,3-Dibromo-2-propanol 화학적 및 물리적 성질

이름 및 식별자

    • 1,3-Dibromopropan-2-ol
    • 1,3-Dibromo-2-hydroxypropane
    • 1,3-dibromo-2-propano
    • 1,3-Dibromo-isopropylalcohol
    • 1,3-Dibromopropanol
    • 1,3-Dibromopropylalcohol
    • 2-Hydroxy-1,3-dibromopropane
    • alpha,gamma-Dibromohydrin
    • alpha-Dibromohydrin
    • 1,3-Dibromo-2-propanol
    • 1,3-Dibromo-2-propanol (stabilized with Copper chip)
    • 1.3-Dibromo-2-propanol
    • α,α'-Dibromohydrin (stabilized with Copper chip)
    • Glycerol α,α'-Dibromohydrin (stabilized with Copper chip)
    • 1,3-Dibromohydrin
    • Glycerol 1,3-dibromohydrin
    • Glycerol a,g-dibromohydrin
    • NSC 636
    • a,g-Dibromohydrin
    • a-Dibromohydrin
    • 2-Propanol, 1,3-dibromo-
    • .alpha.-Dibromohydrin
    • Glycerol alpha,gamma-dibromohydrin
    • Glycerol-alpha,gamma-dibromohydrine
    • Glycerol alpha,gamma-dibromohydrine
    • 1,3-dibromo-propan-2-ol
    • 4L2X3X1FPT
    • .alpha.,.gamma.-Dibromohydrin
    • KIHQZLPHVZKELA-UHFFFAOYSA-N
    • Glycerol .alpha.,.gamma
    • 1,3-Dibromo-2-propanol (ACI)
    • Glycerol α,γ-dibromohydrin
    • α,γ-Dibromohydrin
    • α-Dibromohydrin
    • 1,3-Dibromo-2-propanol,95%
    • UNII-4L2X3X1FPT
    • Glycerol .alpha.,.gamma.-dibromohydrin
    • Glycerol .alpha.,.gamma.-dibromohydrine
    • DTXSID8059130
    • 4-01-00-01496 (Beilstein Handbook Reference)
    • NSC-636
    • 1,3-dibromo-2-propylalcohol
    • EN300-120032
    • Q27893167
    • methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-hy
    • DIBROMO-2-PROPANOL, 1,3-
    • AKOS016010338
    • NSC636
    • 96-21-9
    • alpha,alpha'-Dibromohydrin
    • SCHEMBL39040
    • SY012889
    • NS00040476
    • DTXCID9048980
    • MFCD00000216
    • EINECS 202-489-8
    • DB-057629
    • CS-W014808
    • Glycerol alpha,alpha'-Dibromohydrin
    • 1,3-Dibromo-2-propanol, technical grade, 95%
    • D0187
    • BRN 1732074
    • 2-Propanol,3-dibromo-
    • 1,3-DBP
    • STR07916
    • WLN: E1YQ1E
    • MDL: MFCD00000216
    • 인치: 1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
    • InChIKey: KIHQZLPHVZKELA-UHFFFAOYSA-N
    • 미소: BrCC(CBr)O
    • BRN: 1732074

계산된 속성

  • 정밀분자량: 215.87900
  • 동위원소 질량: 215.87854
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 28
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 20.2
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1.1

실험적 성질

  • 색과 성상: 무색 기름 모양의 액체로 특별한 냄새가 난다.
  • 밀도: 2.136 g/mL at 25 °C(lit.)
  • 비등점: 82-83 °C/7 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 116.6°f< br / >섭씨: 47°C< br / >
  • 굴절률: n20/D 1.552(lit.)
  • 수용성: 해체
  • PSA: 20.23000
  • LogP: 1.13710
  • 용해성: 알코올과 에틸에테르에 용해되며 물에 용해되지 않는다.
  • 민감성: 열과 빛에 민감하다
  • FEMA: 2691

1,3-Dibromo-2-propanol 보안 정보

1,3-Dibromo-2-propanol 세관 데이터

  • 세관 번호:2905590090
  • 세관 데이터:

    ?? ?? ??:

    2905590090

    개요:

    2905590090 다른 무환알코올의 할로겐화 \ 술폰화 및 기타 파생물.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,포장

    요약:

    2905590090 무환알코올의 기타 할로겐화, 술폰화, 질화 또는 아질화 파생물.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

1,3-Dibromo-2-propanol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100260-100g
1,3-Dibromo-2-propanol
96-21-9 95%
100g
¥1752.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100260-1g
1,3-Dibromo-2-propanol
96-21-9 95%
1g
¥58.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100260-25g
1,3-Dibromo-2-propanol
96-21-9 95%
25g
¥578.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100260-5g
1,3-Dibromo-2-propanol
96-21-9 95%
5g
¥202.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005992-25g
1,3-Dibromo-2-propanol
96-21-9 95%
25g
¥482 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005992-5g
1,3-Dibromo-2-propanol
96-21-9 95%
5g
¥104 2024-07-19
TRC
B123620-250mg
1,3-dibromo-2-Propanol
96-21-9
250mg
$ 64.00 2023-04-19
TRC
B123620-500mg
1,3-dibromo-2-Propanol
96-21-9
500mg
$ 75.00 2023-04-19
TRC
B123620-1g
1,3-dibromo-2-Propanol
96-21-9
1g
$ 65.00 2022-06-07
TRC
B123620-2.5g
1,3-dibromo-2-Propanol
96-21-9
2.5g
$ 98.00 2023-04-19

1,3-Dibromo-2-propanol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 50 psi, rt
참조
Synthesis of cationic cardiolipin analogs
Kasireddy, Krishnudu; Ali, Shoukath M.; Ahmad, Moghis U.; Choudhury, Sreeti; Chien, Pei-Yu; et al, Bioorganic Chemistry, 2005, 33(5), 345-362

합성 방법 2

반응 조건
1.1 Catalysts: Isoniazid Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ;  15 min, rt; 0.33 h, rt
참조
A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalyst
Sharghi, Hashem; Eskandari, Mohammad Mehdi; Ghavami, Raoof, Journal of Molecular Catalysis A: Chemical, 2004, 215(1-2), 55-62

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Water ;  0 °C; 8 h, 0 °C
1.2 Solvents: Water
참조
The first synthesis of natural disulfide bruguiesulfurol and biological evaluation of its derivatives as a novel scaffold for PTP1B inhibitors
Chen, Jing; Jiang, Cheng-Shi; Ma, Wen-Quan; Gao, Li-Xin; Gong, Jing-Xu; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5061-5065

합성 방법 4

반응 조건
1.1 Reagents: Iron pentacarbonyl Solvents: Acetic acid
참조
Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline route
Halling, Karen; Thomsen, Ib; Torssell, Kurt B. G., Liebigs Annalen der Chemie, 1989, (10), 985-90

합성 방법 5

반응 조건
1.1 Reagents: 2,4,6-Tribromo-1,3,5-triazine ,  Morpholine, 4-methyl-, 4-oxide, hydrate (1:1) Solvents: Chloroform ;  10 min, -10 °C; -10 °C → rt
1.2 Reagents: Sodium sulfite ;  15 min, rt
참조
Studies into reactions of N-methylmorpholine-N-oxide (NMMO) and its hydrates with cyanuric chloride
Rosenau, Thomas; Potthast, Antje; Kosma, Paul, Tetrahedron, 2002, 58(49), 9809-9815

합성 방법 6

반응 조건
1.1 Reagents: Potassium bromide ;  72 h, 50 °C
참조
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; dos Santos, Priscila F.; da Silva, Sara R. B.; Pereira, Vera Lucia P., Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

합성 방법 7

반응 조건
1.1 Catalysts: Thiourea Solvents: Acetonitrile ;  rt
1.2 Reagents: Bromine Solvents: Acetonitrile ;  0.8 h, rt
참조
Conversion of epoxides into halohydrins with elemental halogen catalyzed by thiourea
Sharghi, Hashem; Eskandari, Mohammad Mehdi, Tetrahedron, 2003, 59(43), 8509-8514

합성 방법 8

반응 조건
참조
Biodehalogenation. Pathway for transhalogenation and the stereochemistry of eposide formation from halohydrins
Bartnicki, E. W.; Castro, C. E., Biochemistry, 1969, 8(12), 4677-80

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Water ;  12 h, rt
참조
Film thickness and insensitive electron transport layer materials for organic solar cells
, China, , ,

합성 방법 10

반응 조건
1.1 Reagents: Hydrogen bromide ;  rt → 0 °C; 4 h, 0 °C
참조
Preparation of bruguiesulfurol and its intermediates
, China, , ,

합성 방법 11

반응 조건
1.1 Reagents: Cuprate(2-), tetrabromo-, dilithium Solvents: Acetonitrile ;  reflux
참조
Glycidyl tosylate
Bittman, Robert, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

합성 방법 12

반응 조건
1.1 Reagents: Lithium bromide Solvents: Dichloromethane ;  18 h, rt
참조
Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization
Davis, Owen A.; Bull, James A., Angewandte Chemie, 2014, 53(51), 14230-14234

합성 방법 13

반응 조건
1.1 Reagents: Bromine Catalysts: 2,2′-[Oxybis(2,1-ethanediyloxy)]bis[benzenamine] Solvents: Dichloromethane ;  15 min, rt; 2.5 h, rt
참조
Halogenated cleavage of epoxides into halohydrins in the presence of a series of diamine podands as catalyst with elemental iodine and bromine
Sharghi, Hashem; Paziraee, Zahra; Niknam, Khodabakhsh, Bulletin of the Korean Chemical Society, 2002, 23(11), 1611-1615

합성 방법 14

반응 조건
1.1 Reagents: Bromine Catalysts: Hydrazine, phenyl- Solvents: Dichloromethane ;  2.5 h, rt
참조
Conversion of epoxides to halohydrins with elemental halogen catalyzed by phenylhydrazine
Sharghi, Hashem; Eskandari, Mohammad Mehdi, Synthesis, 2002, (11), 1519-1522

합성 방법 15

반응 조건
1.1 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium bromide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
참조
A new and efficient one-pot preparation of alkyl halides from alcohols
Camps, Francisco; Gasol, Vicens; Guerrero, Angel, Synthesis, 1987, (5), 511-12

합성 방법 16

반응 조건
1.1 Reagents: Phosphorus ,  Bromine
참조
Glycerol α,γ-dibromohydrin
Braun, Geza, Organic Syntheses, 1934, , 42-4

합성 방법 17

반응 조건
참조
Synthesis of triglycerides from 1,3-dibromopropan-2-ol
Bhati, Asharam; Hamilton, Richard J.; Steven, David A.; Aneja, Rajender; Padley, Frederick B., Journal of the Chemical Society, 1983, (10), 1553-8

합성 방법 18

반응 조건
1.1 Reagents: Alumina ,  Potassium bromide ;  3 d, 50 °C
참조
Green synthesis of glycerol 1,3-bromo- and iodohydrins under solvent-free conditions
dos Santos, Priscila Faustino; da Silva, Sara Raposo Benfica; da Silva, Fernanda Priscila Nascimento Rodrigues; Costa, Jeronimo da Silva; Inada, Jane Sayuri; et al, Green Chemistry Letters and Reviews, 2019, 12(4), 389-394

1,3-Dibromo-2-propanol Raw materials

1,3-Dibromo-2-propanol Preparation Products

1,3-Dibromo-2-propanol 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:96-21-9)1,3-Dibromo-2-propanol
주문 번호:A845562
인벤토리 상태:in Stock
재다:100ml/500ml
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:06
가격 ($):178.0/540.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:96-21-9)1,3-Dibromo-2-propanol
주문 번호:1659744;sfd16394
인벤토리 상태:in Stock
재다:Company Customization/200kg
순결:98%/99.9%
마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 21:49
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:96-21-9)1,3-二溴-2-丙醇
주문 번호:LE1659744
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:31
가격 ($):discuss personally
Email:18501500038@163.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:96-21-9)1,3-Dibromo-2-propanol
A845562
순결:99%/99%
재다:100ml/500ml
가격 ($):178.0/540.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-21-9)1,3-Dibromo-2-propanol
1659744;sfd16394
순결:98%/99.9%
재다:Company Customization/200kg
가격 ($):문의/문의
Email